molecular formula C26H28N4O4S B11642432 (6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642432
M. Wt: 492.6 g/mol
InChI Key: YQFMXXGHFAMXQH-YXHWSSDLSA-N
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Description

The compound “(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiadiazoles, and pyrimidines. The key steps may involve:

    Condensation Reactions: Combining benzaldehyde derivatives with thiadiazole and pyrimidine precursors.

    Cyclization: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups such as methoxy, phenoxy, and imino groups through various organic reactions.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Flow Chemistry: Continuous flow processes for large-scale production, ensuring better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced imino or methoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s biological activity may make it a candidate for drug development, particularly in targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, affecting signal transduction pathways.

    DNA/RNA: Interaction with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different functional groups.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic cores.

Uniqueness

The uniqueness of “(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O4S/c1-16(2)13-23-29-30-24(27)19(25(31)28-26(30)35-23)14-18-9-10-21(22(15-18)32-4)34-12-11-33-20-8-6-5-7-17(20)3/h5-10,14-16,27H,11-13H2,1-4H3/b19-14-,27-24?

InChI Key

YQFMXXGHFAMXQH-YXHWSSDLSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC

Origin of Product

United States

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